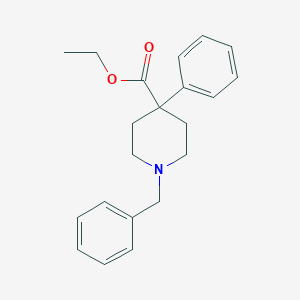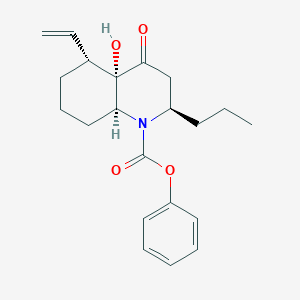
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester, also known as Q-VD-OPh, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis. By inhibiting caspases, Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester can prevent cell death and promote cell survival. This mechanism of action has been found to be particularly effective in preventing neuronal cell death, making Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester a promising candidate for the treatment of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester has been found to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester has been found to have neuroprotective effects by preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester is its high potency and specificity as a caspase inhibitor. This makes it a valuable tool for studying the role of caspases in various biological processes. However, one limitation of Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester is its potential toxicity at high concentrations. Careful dosing and monitoring are required when using Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester. One area of research could focus on the development of new formulations or delivery methods to improve the efficacy and safety of Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester for clinical use. Additionally, further studies could investigate the potential therapeutic applications of Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester in various diseases and conditions, such as neurodegenerative diseases, cancer, and inflammatory disorders. Finally, research could focus on identifying new targets and mechanisms of action for Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester, which could lead to the development of new and more effective treatments.
Synthesemethoden
The synthesis of Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester involves a multi-step process that begins with the reaction of 2-methyl-2-propen-1-ol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields the intermediate compound 2-propyl-4a-hydroxy-2-vinylquinoline-3-carboxylic acid, which is then reacted with phenyl chloroformate to produce Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester.
Wissenschaftliche Forschungsanwendungen
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester has been extensively studied for its potential therapeutic applications in various scientific research fields. This compound has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
CAS-Nummer |
156340-45-3 |
|---|---|
Produktname |
Decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester |
Molekularformel |
C21H27NO4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
phenyl (2R,4aS,5R,8aS)-5-ethenyl-4a-hydroxy-4-oxo-2-propyl-3,5,6,7,8,8a-hexahydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-3-9-16-14-19(23)21(25)15(4-2)10-8-13-18(21)22(16)20(24)26-17-11-6-5-7-12-17/h4-7,11-12,15-16,18,25H,2-3,8-10,13-14H2,1H3/t15-,16+,18-,21-/m0/s1 |
InChI-Schlüssel |
AMHBGRQWIJZDEB-HPNQWNLUSA-N |
Isomerische SMILES |
CCC[C@@H]1CC(=O)[C@@]2([C@H](CCC[C@@H]2N1C(=O)OC3=CC=CC=C3)C=C)O |
SMILES |
CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |
Kanonische SMILES |
CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |
Synonyme |
decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester DHOPVQP phenyl 1,2alpha,3,4,4aalpha,5,6,7,8,8aalpha-decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



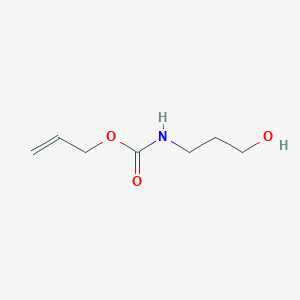
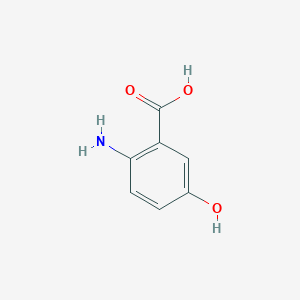
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
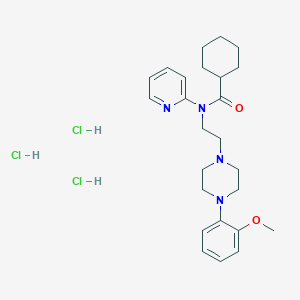
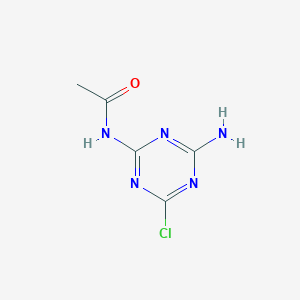
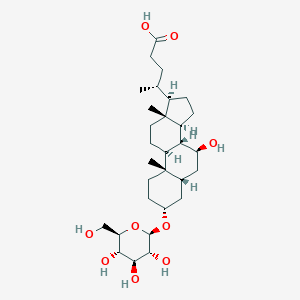
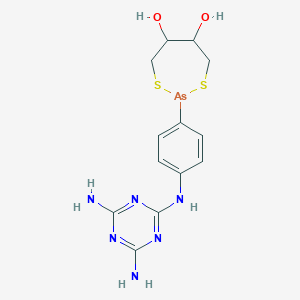
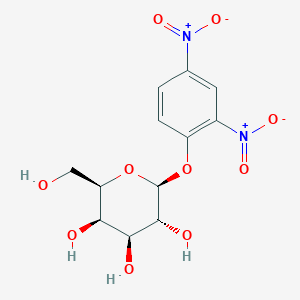
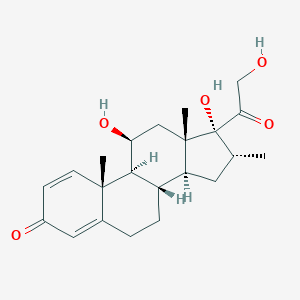

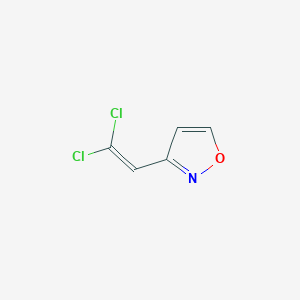
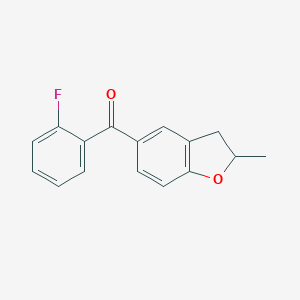
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
